molecular formula C15H17BClNO2 B13892002 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13892002
M. Wt: 289.6 g/mol
InChI Key: LNPYUKRYGBROJH-UHFFFAOYSA-N
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Description

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinoline ring substituted with a chloro group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a suitable quinoline precursor. One common method is the palladium-catalyzed borylation reaction, where a quinoline derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.

    Reduction: The chloro group can be reduced to form the corresponding quinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Boronic esters or boronic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound is explored for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-microbial drugs.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro group can participate in electrophilic aromatic substitution reactions, further enhancing its reactivity and versatility in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a chloro group and a dioxaborolane moiety on the quinoline ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C15H17BClNO2

Molecular Weight

289.6 g/mol

IUPAC Name

5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)10-8-12(17)11-6-5-7-18-13(11)9-10/h5-9H,1-4H3

InChI Key

LNPYUKRYGBROJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)C(=C2)Cl

Origin of Product

United States

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